molecular formula C8H18N2O B1481044 (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2092515-12-1

(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1481044
CAS No.: 2092515-12-1
M. Wt: 158.24 g/mol
InChI Key: HEBNYGBKBOQAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a chiral pyrrolidine-based compound offered for research and development purposes. The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, highly valued for its saturated, three-dimensional structure, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . This particular molecule integrates several key structural features: a pyrrolidine core, a pendent aminoethyl sidechain that can serve as a linker or solubilizing group, and a hydroxymethyl group for further synthetic elaboration. Molecules containing the pyrrolidine ring are found in numerous bioactive compounds and approved therapeutics, with applications spanning anticancer agents, antibacterial treatments, and central nervous system (CNS) diseases . The presence of both amino and alcohol functional groups on the pyrrolidine scaffold makes this compound a versatile building block for the synthesis of more complex molecules. It can be used in the development of potential enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research , or incorporated into the structure of targeted therapies like PARP inhibitors for oncology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Note: Researchers should handle all chemicals with appropriate precautions. Refer to the safety data sheet (SDS) for detailed hazard and handling information. The specific safety profile (H- and P-statements) for this compound should be confirmed with the originating laboratory.

Properties

IUPAC Name

[1-(2-aminoethyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-4-10(3-2-9)5-8(7)6-11/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBNYGBKBOQAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a derivative of pyrrolidine known for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}

This compound features a pyrrolidine ring substituted with an aminoethyl group and a hydroxymethyl group, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly in modulating neurotransmission.

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that related pyrrolidine derivatives may exhibit neuroprotective properties by inhibiting neuronal nitric oxide synthase (nNOS), which is crucial in preventing neurodegeneration .
  • Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against various pathogens, indicating a potential application in treating infections .

Case Studies

StudyFindings
Neuroprotection Study A study on similar compounds indicated that they significantly reduced neuronal damage in models of oxidative stress by inhibiting nNOS activity .
Antioxidant Activity Assessment Evaluation of related compounds showed substantial antioxidant effects using DPPH and FRAP assays, suggesting potential applications in disease prevention .
Antimicrobial Testing Compounds structurally related to this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness against common pathogens .

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. Key findings include:

  • Synthesis Techniques : Various synthetic methods have been optimized for producing this compound, enhancing yield and purity .
  • Biological Assays : In vitro assays have shown promising results regarding its cytotoxicity against cancer cell lines, suggesting potential anticancer properties .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential utility in the development of pharmaceuticals. Its pyrrolidine core is a common motif in many biologically active compounds, particularly those targeting neurotransmitter receptors and enzymes.

Potential Therapeutic Targets:

  • Neurotransmitter Modulation: Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders. The aminoethyl side chain may enhance binding affinity to specific receptors, making it a candidate for further exploration in drug design.
  • Antimicrobial Activity: Similar compounds have shown promise as antimicrobial agents. Research indicates that modifications of the pyrrolidine ring can lead to enhanced activity against various pathogens, including bacteria and protozoa .

Organic Synthesis

(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol can serve as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, which can be exploited to create more complex molecules.

Synthesis Pathways:

  • Pyrrolidine Derivatives: The compound can be utilized in the synthesis of other pyrrolidine derivatives through reactions such as alkylation and acylation. These derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
  • Functionalization Reactions: The hydroxymethyl group can undergo reactions such as oxidation or substitution, leading to the formation of alcohols or ethers that have distinct biological activities.

Case Studies and Research Findings

Several studies highlight the applications of similar pyrrolidine derivatives, providing insights into their effectiveness and versatility.

Case Study 1: Antiparasitic Activity
A study evaluated a series of pyrrolidine-based compounds for their inhibitory effects on Leishmania species. Compounds with structural similarities to this compound demonstrated significant activity against Leishmania donovani, suggesting that this class of compounds could be further developed for treating leishmaniasis .

Case Study 2: Neuroprotective Effects
Research focused on pyrrolidine derivatives indicated neuroprotective properties through modulation of glutamate receptors. Compounds structurally related to this compound were shown to reduce excitotoxicity in neuronal cultures, highlighting their potential in treating neurodegenerative diseases .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound NameStructureActivityReference
This compoundStructureAntimicrobial, Neuroprotective
Pyrrolidine AStructureAntiparasitic
Pyrrolidine BStructureNeuroprotective

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine (-CH₂CH₂NH₂) and secondary amine (pyrrolidine ring) exhibit basicity, enabling salt formation with acids. For example:

  • Reaction with hydrochloric acid (HCl) yields a hydrochloride salt:

    C9H20N2O+HClC9H20N2OHCl\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{HCl}\rightarrow \text{C}_9\text{H}_{20}\text{N}_2\text{O}\cdot \text{HCl}

    Similar protonation behavior is observed in pyrrolidine derivatives like (1-Methylpyrrolidin-3-yl)methanol .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation:

  • Under mild conditions (e.g., pyridinium chlorochromate, PCC), it oxidizes to a ketone:

     CH2OHPCCDCM C O \text{ CH}_2\text{OH}\xrightarrow[\text{PCC}]{\text{DCM}}\text{ C O }
  • Strong oxidizing agents (e.g., KMnO₄, CrO₃) may further oxidize the ketone to a carboxylic acid, though steric hindrance from the methyl group (position 4) might limit this pathway.

Esterification and Etherification

The alcohol group participates in nucleophilic acyl substitution:

  • Reaction with acetic anhydride forms an acetate ester:

     CH2OH+(CH3CO)2OH+ CH2OCOCH3\text{ CH}_2\text{OH}+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{H}^+}\text{ CH}_2\text{OCOCH}_3

    This reaction is analogous to esterification steps observed in α,α-diphenyl-4-piperidinemethanol synthesis .

Nucleophilic Substitution at the Amine

The primary amine can undergo alkylation or acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions:

     NH2+CH3I NHCH3+HI\text{ NH}_2+\text{CH}_3\text{I}\rightarrow \text{ NHCH}_3+\text{HI}
  • Acylation : Treatment with acetyl chloride forms an amide:

     NH2+CH3COCl NHCOCH3+HCl\text{ NH}_2+\text{CH}_3\text{COCl}\rightarrow \text{ NHCOCH}_3+\text{HCl}

    Such reactions are common in pyrrolidine-based pharmaceuticals, as seen in 2-(1-methylpyrrolidin-2-yl)ethyl derivatives .

Reductive Amination

The primary amine can react with ketones or aldehydes in reductive amination (e.g., using NaBH₃CN):

 NH2+RCOR NaBH3CN NHR \text{ NH}_2+\text{RCOR }\xrightarrow{\text{NaBH}_3\text{CN}}\text{ NHR }

This method is widely employed in modifying amine-containing compounds, such as N-pyrimidyl/pyridyl derivatives .

Schiff Base Formation

Reaction with aldehydes or ketones forms imines:

 NH2+RCHO N CHR+H2O\text{ NH}_2+\text{RCHO}\rightarrow \text{ N CHR}+\text{H}_2\text{O}

These intermediates are critical in coordination chemistry and drug design .

Coordination Chemistry

The amine groups can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications.

Critical Considerations

  • Steric Effects : The 4-methyl group may hinder reactions at the pyrrolidine ring’s tertiary carbon.

  • pH Sensitivity : The secondary amine’s basicity (pKa ~10) influences reactivity in aqueous media .

  • Thermal Stability : Decomposition above 200°C is likely, necessitating controlled conditions for high-temperature reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The following compounds share key structural motifs with the target molecule:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol Pyrrolidine 1-(2-Aminoethyl), 4-methyl, 3-hydroxymethyl C₉H₁₉N₂O₂* ~187.26* Aliphatic amine, hydroxyl group, methyl for steric modulation
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol Pyrrolidine 1-(5-Aminopyridin-2-yl), 4-methyl, 3-hydroxymethyl C₁₂H₁₈N₃O 220.29 Aromatic amine (pyridine), potential for π-π interactions
[1-(4-Methylbenzyl)piperidin-3-yl]methanol Piperidine 1-(4-Methylbenzyl), 3-hydroxymethyl C₁₄H₂₁NO 219.32 Six-membered ring, benzyl group for lipophilicity
(1-Benzylpyrrolidine-3,4-diyl)dimethanol Pyrrolidine 1-Benzyl, 3-hydroxymethyl, 4-hydroxymethyl C₁₃H₁₉NO₂ 221.30 Diol configuration, enhanced hydrophilicity

Key Observations :

  • Substituent Effects: The 2-aminoethyl group in the target compound provides a flexible aliphatic amine, contrasting with the rigid pyridinylamine in or the aromatic benzyl group in .
  • Hydrogen-Bonding Capacity : The hydroxymethyl group in all compounds enhances solubility, while the diol in may further improve aqueous stability.
Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility : The hydroxymethyl group likely increases water solubility, similar to and . Benzyl-containing compounds (e.g., ) may exhibit lower solubility due to hydrophobicity.
  • Stability : Aliphatic amines (target compound) are prone to oxidation, whereas aromatic amines () are more stable. The diol in may confer resistance to metabolic degradation.

Preparation Methods

Synthetic Route Overview

The preparation of (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol generally involves:

  • Construction of the pyrrolidine ring with methyl substitution at the 4-position.
  • Introduction of the aminoethyl side chain at the 1-position.
  • Installation or retention of the hydroxymethyl group at the 3-position.
  • Control of stereochemistry when relevant.

Key Preparation Methods

Ring Closure and Functionalization Strategy

A common approach starts from suitable precursors such as substituted pyrrolines or cyclization of amino acid derivatives:

  • Starting materials : 2-methylpyrroline or malic acid derivatives.
  • Ring closure : Condensation and cyclization reactions involving amino compounds and diacid derivatives under reflux conditions in solvents like toluene or xylene.
  • Example : A ring closure reaction between malic acid and methylamine in toluene with reflux and water removal yields intermediate cyclic amides or pyrrolidinol derivatives.

Reduction and Introduction of Hydroxymethyl Group

  • The intermediate cyclic amides or lactams are reduced to corresponding amino alcohols.
  • Reducing agents such as borane complexes (e.g., BH3-THF), lithium aluminum hydride, or other hydride donors are used.
  • The reduction step often involves inert atmosphere and controlled temperature (0 to 50 °C).
  • Quenching with acid (e.g., hydrochloric acid) and extraction with ethyl acetate follow to isolate the amino alcohol.

Catalytic Hydrogenation for Stereoselective Preparation

  • For chiral derivatives, catalytic hydrogenation of pyrroline intermediates using platinum catalysts (e.g., 5% Pt-C or platinum(IV) oxide) in alcohol solvents (ethanol/methanol mixtures) at ambient temperature is employed.
  • This method provides optically enriched 2-methylpyrrolidine intermediates, which can be further converted to the target amino alcohol.

Functional Group Transformations and Purification

  • Post-reduction, the amino alcohol may be purified by recrystallization, extraction, and chromatographic techniques.
  • Organic solvents such as dimethylformamide (DMF), ethyl acetate, and brine washes are commonly used.
  • Drying agents like anhydrous magnesium sulfate are applied before solvent removal under reduced pressure.

Detailed Stepwise Preparation Example

Step No. Process Description Conditions Reagents/Solvents Outcome/Notes
1 Ring closure of malic acid and methylamine Reflux in toluene/xylene, 14–18 h Malic acid, 40% methylamine aqueous Formation of cyclic amide intermediate (compound III)
2 Reduction of cyclic amide to amino alcohol 0 to 50 °C, inert atmosphere, 10–48 h Borane-THF, dimethyl sulfate, HCl quench Conversion to 1-methyl-3-pyrrolidinol (analogous to target)
3 Catalytic hydrogenation of pyrroline derivative Ambient temperature, Pt catalyst, EtOH/MeOH 5% Pt-C or PtO2 catalyst Optically active 2-methylpyrrolidine intermediate
4 Functionalization with aminoethyl side chain Heating at 100–160 °C under N2 atmosphere DMF, bases like N,N-diisopropylethylamine Formation of aminoethyl-substituted pyrrolidine
5 Purification Extraction with ethyl acetate, brine wash, drying Ethyl acetate, brine, MgSO4 Isolation of pure this compound

Research Findings and Optimization Notes

  • Catalyst choice : Platinum catalysts provide high optical purity and are preferred for industrial scalability.
  • Solvent systems : Mixed alcohol solvents (ethanol/methanol) improve catalyst performance and product solubility.
  • Temperature control : Maintaining moderate temperatures (ambient to 160 °C) during functionalization steps ensures selectivity and yield.
  • Microwave irradiation : Used in some functionalization steps to accelerate reaction rates and improve yields.
  • Workup procedures : Multiple brine washes and drying steps are critical to remove impurities and residual solvents.
  • Yield and purity : Reported yields for analogous amino alcohols exceed 80%, with high stereochemical purity when chiral catalysts or resolution methods are applied.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Ring closure + reduction Malic acid + methylamine, borane-THF Straightforward, scalable Multi-step, requires inert gas
Catalytic hydrogenation Pt catalyst, EtOH/MeOH, ambient temp High optical purity, industrially viable Requires expensive catalysts
Microwave-assisted alkylation N-methylpyrrolidone, bases, 100 °C Faster reaction times Specialized equipment needed
Extraction and purification Ethyl acetate, brine, MgSO4 drying Effective impurity removal Multiple solvent exchanges

Q & A

Basic Research Questions

Q. What synthetic routes are available for (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol, and what are the critical reaction parameters?

  • Methodological Answer : A plausible synthetic pathway involves reductive amination or nucleophilic substitution to introduce the 2-aminoethyl group onto a pre-functionalized pyrrolidine scaffold. For example, starting with 4-methylpyrrolidin-3-ylmethanol, reaction with 2-aminoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reactants are critical for minimizing byproducts like over-alkylation or ring-opening . Acidic or neutral conditions may stabilize intermediates, as seen in analogous pyrrolidine syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–220 nm to assess purity. Retention time and peak symmetry should be compared against a reference standard .
  • FTIR : Key functional groups (e.g., -OH at ~3300 cm⁻¹, -NH₂ at ~1600 cm⁻¹) confirm structural motifs.
  • NMR : ¹H/¹³C NMR in D₂O or CDCl₃ resolves stereochemistry and substitution patterns (e.g., methyl group at δ 1.2–1.5 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .

Q. What physicochemical properties (e.g., logP, solubility) are most relevant for its reactivity in biological systems?

  • Methodological Answer : The compound’s logP (~0.5–1.5, estimated via computational tools like ChemAxon) suggests moderate hydrophilicity, influenced by the aminoethyl and hydroxyl groups. Aqueous solubility can be enhanced via salt formation (e.g., hydrochloride). Polar surface area (>60 Ų) predicts membrane permeability, critical for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 4-methyl group (e.g., replace with bulkier alkyl chains or electron-withdrawing groups) and assess impact on target binding using enzyme inhibition assays .
  • Aminoethyl Chain Length : Compare 2-aminoethyl vs. 3-aminopropyl analogs to determine optimal spacer length for receptor interaction .
  • Stereochemistry : Resolve enantiomers via chiral HPLC and test individual isomers in biological assays to identify active conformers .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and ensure consistent cell lines/passage numbers.
  • Impurity Profiling : Use LC-MS to identify synthetic byproducts (e.g., unreacted starting materials) that may skew activity results .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across studies to account for variability in potency measurements .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to model binding poses. Focus on hydrogen bonding between the aminoethyl group and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies improve enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysis : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination .
  • Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to resolve racemic mixtures. Monitor optical rotation for purity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.